molecular formula C7H9ClN2 B1367397 4-(Chloromethyl)-2,6-dimethylpyrimidine CAS No. 89966-86-9

4-(Chloromethyl)-2,6-dimethylpyrimidine

Cat. No.: B1367397
CAS No.: 89966-86-9
M. Wt: 156.61 g/mol
InChI Key: QERIJAOLNBXPEU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 2 and 6 positions of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)-2,6-dimethylpyrimidine can be synthesized through several methods. One common method involves the chloromethylation of 2,6-dimethylpyrimidine. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out under mild conditions, often in a solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: 2,6-Dimethylpyrimidine.

Scientific Research Applications

4-(Chloromethyl)-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethylpyrimidine involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of biological macromolecules such as proteins and nucleic acids. This reactivity is exploited in the design of bioactive compounds and chemical probes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)-2,6-dimethylpyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and reaction conditions.

    4-(Chloromethyl)-2,6-diethylpyrimidine: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties.

Uniqueness

4-(Chloromethyl)-2,6-dimethylpyrimidine is unique due to the presence of the chloromethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of pyrimidine derivatives with diverse applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-7(4-8)10-6(2)9-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERIJAOLNBXPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522515
Record name 4-(Chloromethyl)-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89966-86-9
Record name 4-(Chloromethyl)-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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